molecular formula C21H21NO2 B2840614 6,8-Dimethyl-2-(4-propylphenyl)quinoline-4-carboxylic acid CAS No. 587851-56-7

6,8-Dimethyl-2-(4-propylphenyl)quinoline-4-carboxylic acid

Cat. No.: B2840614
CAS No.: 587851-56-7
M. Wt: 319.404
InChI Key: AIQCBINKOKQECU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 6,8-Dimethyl-2-(4-propylphenyl)quinoline-4-carboxylic acid, can be achieved through various methods. Recent advances in the synthesis of quinolines have focused on greener and more sustainable chemical processes . Some of the methods include:

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve large-scale synthesis using optimized reaction conditions and catalysts to maximize yield and minimize costs

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethyl-2-(4-propylphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols), and appropriate solvents (e.g., dichloromethane, ethanol).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield quinoline-4-carboxylic acid derivatives, while reduction may produce quinoline-4-carboxylic acid alcohols or amines.

Scientific Research Applications

6,8-Dimethyl-2-(4-propylphenyl)quinoline-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives and other heterocyclic compounds.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, such as antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 6,8-Dimethyl-2-(4-propylphenyl)quinoline-4-carboxylic acid is not well-documented. quinoline derivatives generally exert their effects by interacting with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or nucleic acids, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

6,8-Dimethyl-2-(4-propylphenyl)quinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:

    Quinoline-4-carboxylic acid: Lacks the dimethyl and propylphenyl substituents, resulting in different chemical and biological properties.

    2-Methylquinoline-4-carboxylic acid: Contains a single methyl group at the 2-position, leading to variations in reactivity and applications.

    8-Methylquinoline-4-carboxylic acid:

The unique combination of substituents in this compound contributes to its distinct properties and applications in scientific research.

Properties

IUPAC Name

6,8-dimethyl-2-(4-propylphenyl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2/c1-4-5-15-6-8-16(9-7-15)19-12-18(21(23)24)17-11-13(2)10-14(3)20(17)22-19/h6-12H,4-5H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQCBINKOKQECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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